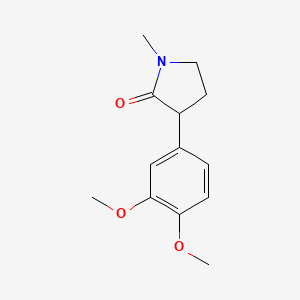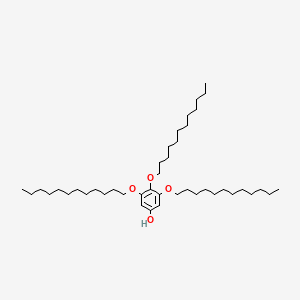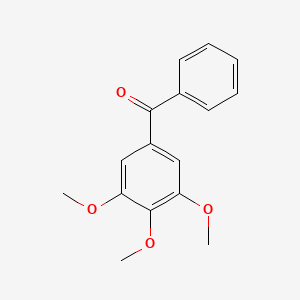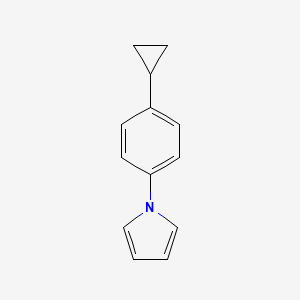![molecular formula C32H20N2O4S4 B14123933 Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrakis((4-hydroxyphenyl)thio)terephthalonitrile is a complex organic compound with the molecular formula C32H20N2O4S4 It is characterized by the presence of four hydroxyphenylthio groups attached to a terephthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis((4-hydroxyphenyl)thio)terephthalonitrile typically involves the reaction of terephthalonitrile with 4-hydroxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrakis((4-hydroxyphenyl)thio)terephthalonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrakis((4-hydroxyphenyl)thio)terephthalonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrakis((4-hydroxyphenyl)thio)terephthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenylthio groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The nitrile groups can also participate in interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrakis((4-carboxyphenyl)thio)terephthalonitrile
- 2,3,5,6-Tetrakis((4-methoxyphenyl)thio)terephthalonitrile
- 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile
Uniqueness
2,3,5,6-Tetrakis((4-hydroxyphenyl)thio)terephthalonitrile is unique due to the presence of hydroxy groups, which enhance its ability to form hydrogen bonds and interact with biological molecules. This property makes it particularly valuable in medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C32H20N2O4S4 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
2,3,5,6-tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C32H20N2O4S4/c33-17-27-29(39-23-9-1-19(35)2-10-23)30(40-24-11-3-20(36)4-12-24)28(18-34)32(42-26-15-7-22(38)8-16-26)31(27)41-25-13-5-21(37)6-14-25/h1-16,35-38H |
InChI Key |
NBTDAYMVACKKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)O)C#N)SC4=CC=C(C=C4)O)SC5=CC=C(C=C5)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123865.png)



![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)

![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
![N-(2-bromo-4-methylphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123905.png)




